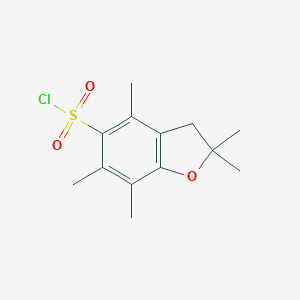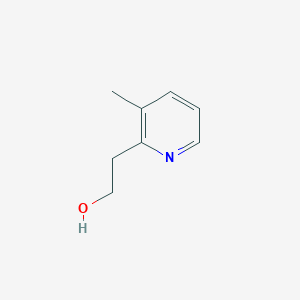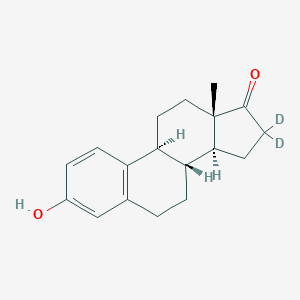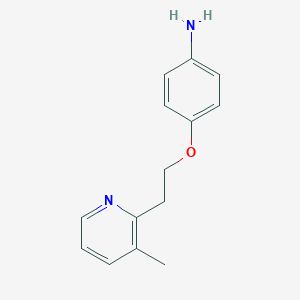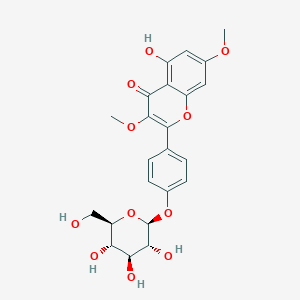
Camaroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camaroside is a natural compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants, including Camellia sinensis, commonly known as green tea. Camaroside has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
1. Chemical Composition and Identification
Camaroside is identified as a chemical compound isolated from the leaves of Lantana camara. It was characterized through chemical and spectral analysis including UV, IR, EI-MS, 1HNMR, and 13CNMR techniques. This compound is part of a group of six compounds extracted and analyzed for their chemical properties (Pan et al., 1993).
2. Potential Applications in Complementary and Alternative Medicine (CAM)
Research on CAM therapies, including the investigation of natural compounds like camaroside, is crucial for integrating these therapies into conventional medical practices. Studies focus on understanding the efficacy and safety of such compounds, especially in the context of cancer therapy and other health conditions (Hess, 2002).
Propriétés
Numéro CAS |
150853-97-7 |
|---|---|
Nom du produit |
Camaroside |
Formule moléculaire |
C23H24O11 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
5-hydroxy-3,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-30-12-7-13(25)16-14(8-12)33-21(22(31-2)18(16)27)10-3-5-11(6-4-10)32-23-20(29)19(28)17(26)15(9-24)34-23/h3-8,15,17,19-20,23-26,28-29H,9H2,1-2H3/t15-,17-,19+,20-,23-/m1/s1 |
Clé InChI |
AMYHLRMWVVIQBZ-BPAZWDACSA-N |
SMILES isomérique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Autres numéros CAS |
150853-97-7 |
Synonymes |
4',5-dihydroxy-3,7-dimethoxyflavone-4'-O-glucopyranoside camaroside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
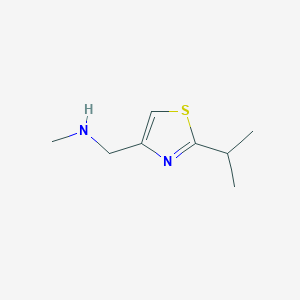
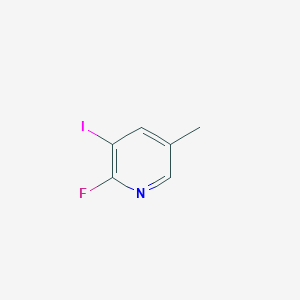

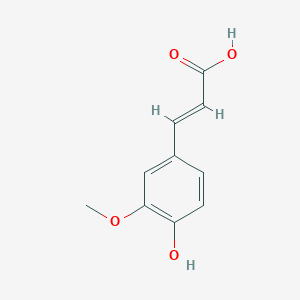
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
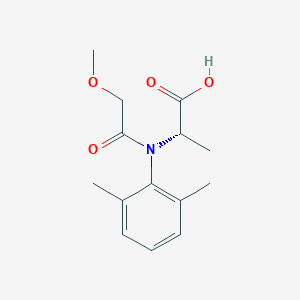
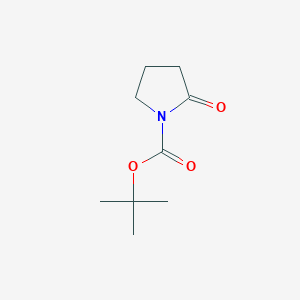
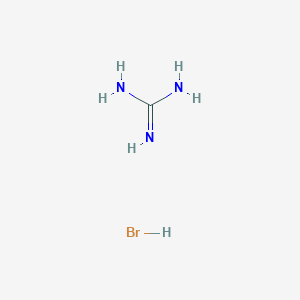
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
